molecular formula C32H36FNO4 B11600530 9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11600530
M. Wt: 517.6 g/mol
InChI Key: BMSQWHSTVUNRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-{3-Ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethoxy and fluorophenyl derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-{3-Ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups .

Scientific Research Applications

9-{3-Ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-{3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with molecular targets and pathways within biological systems. This can include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-{3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C32H36FNO4

Molecular Weight

517.6 g/mol

IUPAC Name

9-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C32H36FNO4/c1-6-37-27-13-19(11-12-26(27)38-18-20-9-7-8-10-21(20)33)28-29-22(14-31(2,3)16-24(29)35)34-23-15-32(4,5)17-25(36)30(23)28/h7-13,28,34H,6,14-18H2,1-5H3

InChI Key

BMSQWHSTVUNRHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)OCC5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.